molecular formula C14H14N4O B2553871 2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile CAS No. 338773-87-8

2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile

Cat. No. B2553871
CAS RN: 338773-87-8
M. Wt: 254.293
InChI Key: IZUOBSYLVUVGAG-BQYQJAHWSA-N
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Description

The compound 2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile is a chromophore with potential applications in optical devices for anionic detection, particularly for cyanide in water. It operates on the principle of color change upon interaction with specific anions, which disrupts the electronic conjugation within the molecule .

Synthesis Analysis

The synthesis of related malononitrile derivatives involves the condensation of malononitrile with other chemical moieties. For instance, compound 2, which is closely related to the compound of interest, was synthesized for use as an optical device for anionic detection . Another synthesis route involves the reaction of malononitrile dimer with 1-arylpropane-1,2-diones in the presence of piperidine, yielding donor-acceptor chromophores . Additionally, linear dienes and trienes can be formed by condensing malononitrile with dimethylaminophenyl propenone in nonpolar solvents .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a push-pull chromophore system, where the electron-donating and electron-accepting groups are connected by a conjugated system. This structure is responsible for their chromogenic properties and their ability to act as chemosensors .

Chemical Reactions Analysis

The compound of interest undergoes a specific reaction with cyanide ions in water. The colorless solution of the compound becomes yellow upon the addition of CN⁻, which abstracts a hydrogen atom from the phenolic moiety, generating a dye. This reaction is highly selective and allows for the optical detection of cyanide . Other related compounds undergo transformations when reacted with nitrous acid or benzenediazonium chloride, leading to different heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the conjugated system and the donor-acceptor dynamics contribute to their optical properties, which are exploited for the detection of anions like cyanide. The detection limits for cyanide using these compounds are significantly lower than the maximum concentration allowed by the World Health Organization in potable water, indicating their sensitivity and potential for practical applications . The reaction conditions, such as solvent and temperature, play a crucial role in the synthesis and properties of these compounds .

Scientific Research Applications

Plant Pigments and Their Biochemistry

Betalains are plant pigments with a nitrogenous core structure, including betalamic acid, which condenses with imino compounds or amino acids/derivatives to form a variety of pigments. These pigments serve as chemosystematic markers in certain plant families and contribute to the health benefits when consumed due to their antioxidant properties (Khan & Giridhar, 2015).

Amyloid Imaging in Alzheimer's Disease

Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, among others, have been studied for their utility in amyloid imaging, aiding in the early detection and evaluation of therapies for Alzheimer's disease. This demonstrates the potential of certain dimethylamino compounds in diagnostic imaging and neurology (Nordberg, 2007).

Pharmacology and Toxicology of Hallucinogens

Research on serotonergic hallucinogens, including compounds with a 2,5-dimethoxy-substituted phenethylamine structure, sheds light on the neurochemical and toxicological profiles of these substances. Such studies are crucial for understanding the pharmacological effects and potential risks associated with these compounds, including those related to the dimethylamino group (Halberstadt, 2017).

Environmental and Health Research on Arsenic Compounds

The synthesis and characterization of methylated and thiolated arsenic compounds, not directly related but indicative of the methodologies used to study potentially toxic or therapeutic compounds, highlight the importance of chemical synthesis in environmental and health-related research (Cullen et al., 2016).

properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(4-hydroxyanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(19)6-4-12/h3-8,17,19H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUOBSYLVUVGAG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile

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